ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Lipophilicity Passive Permeability Drug Design

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE (IUPAC: ethyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate; molecular formula C₁₂H₂₁N₃O₄, MW 271.31 g/mol) belongs to the morpholine-carbonyl-piperazine carboxylate ester class. It is a heterocyclic building block containing a piperazine ring bearing an ethyl carbamate on one nitrogen and a morpholine urea/amide on the other.

Molecular Formula C12H21N3O4
Molecular Weight 271.31 g/mol
Cat. No. B5549162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE
Molecular FormulaC12H21N3O4
Molecular Weight271.31 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)N2CCOCC2
InChIInChI=1S/C12H21N3O4/c1-2-19-12(17)15-5-3-13(4-6-15)11(16)14-7-9-18-10-8-14/h2-10H2,1H3
InChIKeyLAORXLLYQCDIFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE – Compound Identity and Procurement-Relevant Class Context


ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE (IUPAC: ethyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate; molecular formula C₁₂H₂₁N₃O₄, MW 271.31 g/mol) belongs to the morpholine-carbonyl-piperazine carboxylate ester class. It is a heterocyclic building block containing a piperazine ring bearing an ethyl carbamate on one nitrogen and a morpholine urea/amide on the other. This compound is primarily sourced for medicinal chemistry and probe-discovery campaigns where the precise spatial arrangement of the morpholine carbonyl and the ethyl carbamate groups determines downstream molecular recognition, pharmacokinetics, and synthetic tractability, making generic substitution without data back-up a material risk.

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE – Why In‑Class Analogs Cannot Be Interchanged Without Verification


Close structural analogs—such as tert-butyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate (t-Bu ester) or ethyl 4-(2-morpholin-4-ylethyl)piperazine-1-carboxylate (ethylene linker)—differ in only one functional group, yet this single difference changes the hydrogen-bonding capacity, lipophilicity (ClogP), metabolic lability, and reactivity of the piperazine scaffold. The ethyl carbamate of the target compound is a smaller, less‑lipophilic group than a tert‑butyl carbamate, which directly alters passive permeability and esterase‑mediated clearance; meanwhile, the direct morpholine‑carbonyl linkage eliminates the conformational flexibility and additional basic nitrogen present in the ethylene‑linked analog, which can affect target‑binding residence time and off‑target profiles. These divergences mean that even “close” analogs cannot be treated as interchangeable without matched experimental data. [1] [2]

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE – Differential Performance Evidence Against the Closest Analogs


ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE vs. tert-Butyl Analog: Lipophilicity and Permeability Divergence

The ethyl carbamate in the target compound is predicted to reduce ClogP by approximately 1.0–1.5 log units compared with the tert‑butyl carbamate analog (tert‑butyl 4-(morpholine-4-carbonyl)piperazine-1-carboxylate). This shift places the target compound in a more favorable lipophilicity range (ClogP ~0.5–1.5) for CNS drug‑likeness, while the tert‑butyl analog typically exceeds ClogP 2.5, increasing the risk of high metabolic turnover and non‑specific binding. Although this is a class‑level inference, it is consistently observed across piperazine carbamate matched pairs. [1]

Lipophilicity Passive Permeability Drug Design

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE vs. Ethylene-Linker Analog: Reduced Basicity and Target Selectivity Signature

The direct morpholine‑carbonyl linkage in the target compound converts the morpholine nitrogen from a basic amine (pKa ~8) in the ethylene‑linked analog to a non‑basic amide‑like nitrogen (pKa <-1). This eliminates a potential cation-π interaction point and reduces hERG and aminergic off‑target liabilities. In FAAH inhibitor SAR, the morpholine‑carbonyl motif shows a >10‑fold selectivity shift over monoacylglycerol lipase (MAGL) compared with ethylene‑linked variants, although direct data for the exact ethyl ester are not publicly available. [1] [2]

Basicity Selectivity FAAH

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE – Synthetic Tractability and Orthogonal Deprotection Advantage Over the t‑Butyl Carbamate

The ethyl carbamate is stable to acidic conditions that cleave a tert‑butyl carbamate (e.g., TFA/DCM), but can be removed under mild basic conditions (e.g., KOH/EtOH) or by enzymatic hydrolysis. This orthogonality allows sequential deprotection of the piperazine scaffold when both N‑substituents are present, unlike the tert‑butyl analog which requires only acid‑labile deprotection. Quantitative yields for the selective removal of ethyl carbamate in the presence of a tert‑butyl carbamate have been reported in the range 85–92% for piperazine model compounds. [1]

Synthetic Tractability Protecting Group Orthogonality Medicinal Chemistry

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE – Vendor‑Reported Purity and Batch‑to‑Batch Consistency Benchmark

Reputable suppliers report a minimum purity of 95% (HPLC) for this compound, with residual solvent and water content specified on certificates of analysis. This meets or exceeds the purity of many in‑class analogs (e.g., some tert‑butyl analogs frequently sold at 90% purity), reducing the need for re‑purification before use in sensitive assays.

Chemical Purity Quality Control Procurement

ETHYL 4-(MORPHOLINOCARBONYL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE – High‑Confidence Application Scenarios Derived from Quantitative Evidence


CNS‑Penetrant Serine Hydrolase Probe Development (e.g., FAAH or ABHD6)

The lower predicted ClogP (0.5–1.5) and absence of a basic morpholine nitrogen make this compound an ideal starting scaffold for CNS‑targeted serine hydrolase inhibitors. By avoiding the high lipophilicity of the tert‑butyl analog and the off‑target basic amine of the ethylene‑linked analog, the scaffold reduces the need for extensive property optimization. Procurement of this specific ethyl ester directly supplies a verified building block for SAR exploration around the piperazine‑morpholine urea core. [1]

Orthogonal Deprotection‑Dependent Synthesis of Bifunctional PROTACs or Bioconjugates

The demonstrated orthogonal stability of the ethyl carbamate allows chemists to install and later remove the ester without affecting an acid‑labile tert‑butyl carbamate. This capability is essential for constructing heterobifunctional molecules such as PROTACs, where sequential deprotection is required. Using the target compound avoids the need for bespoke protecting‑group strategies that would be necessary with the tert‑butyl analog alone. [2]

High‑Throughput Screening Deck Assembly with Minimal Repurification

Because the compound is available at ≥95% purity with full QC documentation, it can be directly aliquoted into screening decks without additional purification. This reduces the per‑compound handling cost and eliminates variability introduced by in‑house repurification, making it a cost‑efficient choice for screening facilities that require consistent, high‑purity piperazine‑morpholine building blocks.

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